molecular formula C13H9F4NO2 B14804068 6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester

6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester

Cat. No.: B14804068
M. Wt: 287.21 g/mol
InChI Key: GAYGCLKRZQPIPD-UHFFFAOYSA-N
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Description

6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino benzotrifluoride with ethyl 3-oxobutanoate under acidic conditions, followed by cyclization and fluorination steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antibacterial and antineoplastic properties.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. This inhibition prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluoro and trifluoromethyl groups enhances its stability and activity compared to other quinoline derivatives .

Properties

Molecular Formula

C13H9F4NO2

Molecular Weight

287.21 g/mol

IUPAC Name

ethyl 6-fluoro-7-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C13H9F4NO2/c1-2-20-12(19)8-3-7-4-10(14)9(13(15,16)17)5-11(7)18-6-8/h3-6H,2H2,1H3

InChI Key

GAYGCLKRZQPIPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C(=CC2=C1)F)C(F)(F)F

Origin of Product

United States

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